N-(4-{[(2-Amino-4-Hydroxyquinazolin-6-Yl)methyl](Formyl)amino}benzoyl)-L-Glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 10-Formyl-5,8-dideazafolic acid involves multiple steps, typically starting with the formation of the quinazoline ring system. The synthetic route includes the following steps:
Formation of the Quinazoline Ring: This step involves the reaction of appropriate starting materials to form the quinazoline core.
Formylation: The introduction of the formyl group at the 10th position is achieved through formylation reactions.
Coupling with Glutamic Acid: The final step involves coupling the quinazoline derivative with glutamic acid to form 10-Formyl-5,8-dideazafolic acid.
Chemical Reactions Analysis
10-Formyl-5,8-dideazafolic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Formyl-5,8-dideazafolic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 10-Formyl-5,8-dideazafolic acid involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts the production of thymidine, a nucleotide necessary for DNA replication. This inhibition leads to the suppression of cell proliferation, making it a potential candidate for cancer therapy . The molecular targets and pathways involved include the folate pathway and the de novo synthesis of thymidylate .
Comparison with Similar Compounds
10-Formyl-5,8-dideazafolic acid is unique due to its specific inhibition of thymidylate synthase. Similar compounds include:
Methotrexate: Another thymidylate synthase inhibitor, but with a different structure and broader range of activity.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes.
Raltitrexed: Specifically targets thymidylate synthase but differs in its chemical structure and pharmacokinetics.
The uniqueness of 10-Formyl-5,8-dideazafolic acid lies in its specific structure, which allows for targeted inhibition of thymidylate synthase with potentially fewer side effects compared to other inhibitors .
Properties
CAS No. |
61038-31-1 |
---|---|
Molecular Formula |
C22H21N5O7 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H21N5O7/c23-22-25-16-6-1-12(9-15(16)20(32)26-22)10-27(11-28)14-4-2-13(3-5-14)19(31)24-17(21(33)34)7-8-18(29)30/h1-6,9,11,17H,7-8,10H2,(H,24,31)(H,29,30)(H,33,34)(H3,23,25,26,32)/t17-/m0/s1 |
InChI Key |
QHUBQNFYSLRYQG-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.